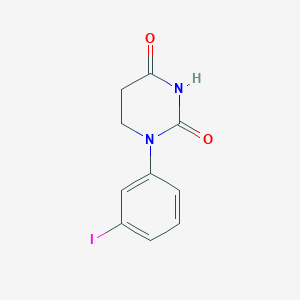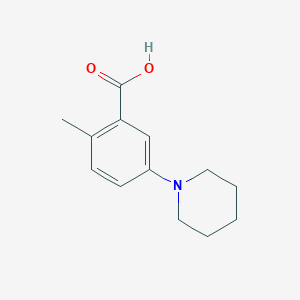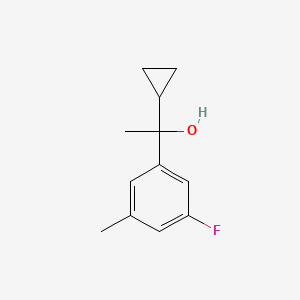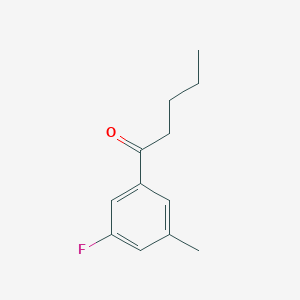
1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Evaluation : Udayakumar, Gowsika, and Pandurangan (2017) reported the synthesis and characterization of new dihydropyrimidine-2,4(1H,3H)-dione derivatives, evaluating their cytotoxicity against the A431 cancer cell line. This suggests potential applications in cancer research (Udayakumar, Gowsika, & Pandurangan, 2017).
Alkylation and Acylation Studies : Rutkauskas and Beresnevicius (2002) explored the alkylation and acylation of similar dihydropyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds (Rutkauskas & Beresnevicius, 2002).
Supramolecular Assemblies : Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their co-crystallization with 1,10-diaza-18-crown-6, leading to the formation of 2D and 3D hydrogen-bonded supramolecular networks. This highlights their potential in the development of novel supramolecular structures (Fonari et al., 2004).
Facile Synthesis for Medicinal Chemistry : Rajack et al. (2013) developed a new method for synthesizing dihydropyrimidinones/thiones, which are useful in medicinal chemistry. Their method uses cellulose sulfuric acid as a catalyst, highlighting a potential application in green chemistry (Rajack et al., 2013).
Crystal and Molecular Structure Analysis : Wolska and Herold (2002) reported on the crystal and molecular structures of 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, providing insights into the structural aspects of these compounds (Wolska & Herold, 2002).
Solid-phase Synthesis : Kolodziej and Hamper (1996) prepared a series of 5,6-dihydropyrimidine-2,4-diones using solid-phase organic chemistry, a technique useful in the pharmaceutical industry for the efficient synthesis of complex molecules (Kolodziej & Hamper, 1996).
Synthesis as Antioxidant Agents : Cahyana, Liandi, and Zaky (2020) synthesized pyrimido [4,5-d] pyrimidine derivatives and tested their activity as antioxidants, indicating potential applications in the development of new antioxidant compounds (Cahyana, Liandi, & Zaky, 2020).
Propiedades
IUPAC Name |
1-(3-iodophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXFESTKZVVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B7937887.png)
amine](/img/structure/B7937889.png)

amine](/img/structure/B7937909.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7937913.png)


